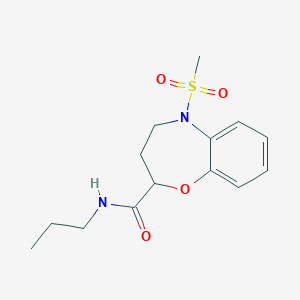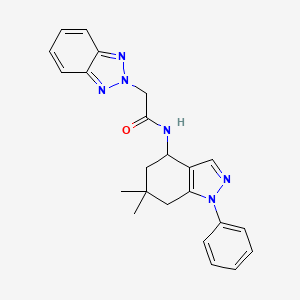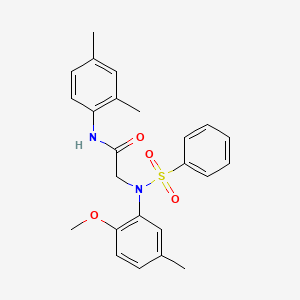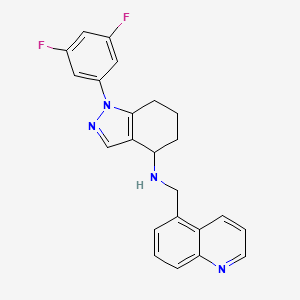![molecular formula C14H22N4O3 B6031073 1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B6031073.png)
1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]piperidine, commonly known as DMNPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a piperidine derivative that has been synthesized for various applications in the field of biochemistry and pharmacology.
作用機序
DMNPB inhibits the interaction between STAT3 and P300 by binding to the bromodomain of P300. This binding prevents the acetylation of STAT3 by P300, which is necessary for the activation of STAT3-mediated transcription. The inhibition of the STAT3 signaling pathway by DMNPB leads to the downregulation of genes involved in cell proliferation, survival, and inflammation. This, in turn, leads to the inhibition of cancer cell growth and the promotion of apoptosis.
Biochemical and Physiological Effects
DMNPB has been shown to have a significant impact on various biochemical and physiological processes. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMNPB also modulates the immune response by inhibiting the production of pro-inflammatory cytokines. Furthermore, DMNPB has been shown to promote the differentiation of stem cells into specific cell types, such as neurons and adipocytes.
実験室実験の利点と制限
DMNPB has several advantages for laboratory experiments. It is a potent inhibitor of the STAT3 signaling pathway, making it an excellent tool to study the role of STAT3 in various biological processes. DMNPB is also highly soluble in water, making it easy to handle and administer in vitro and in vivo experiments. However, DMNPB has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
DMNPB has significant potential for future research in the field of biochemistry and pharmacology. Further studies are needed to determine the optimal dosage and administration of DMNPB for various applications. Additionally, DMNPB could be used as a tool to study the role of STAT3 in various diseases, such as cancer, autoimmune disorders, and neurodegeneration. Furthermore, DMNPB could be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life, to enhance its therapeutic potential.
Conclusion
In conclusion, DMNPB is a piperidine derivative that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of the STAT3 signaling pathway, making it an excellent tool to study the role of STAT3 in various biological processes. DMNPB has several advantages for laboratory experiments, such as its solubility in water, but it also has some limitations, such as its potential toxicity. Further studies are needed to determine the optimal dosage and administration of DMNPB for various applications and to improve its pharmacokinetic properties. DMNPB has significant potential for future research in the field of biochemistry and pharmacology.
合成法
The synthesis of DMNPB involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with 4-piperidone and butyric anhydride in the presence of a catalyst. The resulting product is purified through recrystallization, and the final product is obtained in high yield and purity. The synthesis method of DMNPB has been optimized to obtain the best results, and it has been successfully replicated in various laboratories worldwide.
科学的研究の応用
DMNPB has been extensively used in scientific research for its unique properties. It is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator P300. This interaction is vital for the transcriptional activation of genes involved in inflammation, cell proliferation, and survival. DMNPB has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the STAT3 signaling pathway. Furthermore, DMNPB has been used as a tool to study the role of STAT3 in various biological processes, including immunity, stem cell differentiation, and neurodegeneration.
特性
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-11-14(18(20)21)12(2)17(15-11)10-6-7-13(19)16-8-4-3-5-9-16/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEDXUWOLNKOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)N2CCCCC2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6031009.png)
![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6031014.png)

![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6031024.png)

![2-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-1-isoindolinone](/img/structure/B6031033.png)
![N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6031038.png)

![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6031046.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B6031050.png)



![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide](/img/structure/B6031087.png)